Fmoc-beta-Ala-OSu
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
245421-51-6 |
|---|---|
Molecular Formula |
C22H20N2O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H20N2O6/c25-19-9-10-20(26)24(19)30-21(27)11-12-23-22(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,28) |
InChI Key |
POYCVXKFJFKSOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
The Global Landscape of Synthetic Peptidomimetics and Oligopeptides
The global market for synthetic peptides and oligopeptides has witnessed significant expansion, propelled by their increasing application in therapeutics, diagnostics, and materials science. This growth is largely attributable to the ability to design and synthesize peptides with specific biological activities and enhanced stability. Peptidomimetics, which are molecules that mimic the structure and function of natural peptides, are a particularly vibrant area of this market. They offer advantages such as improved bioavailability, resistance to enzymatic degradation, and enhanced target specificity, making them attractive candidates for drug development.
Strategic Integration of β Amino Acid Residues in Peptide Design and Function
A key strategy in the development of peptidomimetics is the incorporation of non-natural amino acids, with β-amino acids being a prominent class. Unlike their α-amino acid counterparts, which have the amino group attached to the α-carbon, β-amino acids possess an additional methylene (B1212753) group in their backbone. This seemingly minor structural alteration has profound implications for the resulting peptide's conformation and biological properties.
The integration of β-amino acid residues can induce unique secondary structures, such as helices, sheets, and turns, that differ from those formed by α-peptides. This conformational diversity allows for the precise spatial arrangement of side chains, which is crucial for molecular recognition and biological activity. Furthermore, the extended backbone of β-peptides often confers a significant degree of resistance to proteolytic enzymes, thereby increasing their in vivo half-life. The strategic placement of β-amino acids within a peptide sequence is therefore a powerful tool for modulating its structure, stability, and function.
The Pivotal Role of N Hydroxysuccinimide Osu Esters in Amide Bond Formation Chemistry
The formation of the amide bond is the fundamental reaction in peptide synthesis. N-Hydroxysuccinimide (OSu) esters are highly efficient activating agents for carboxylic acids, facilitating their coupling with primary and secondary amines to form stable amide linkages. The OSu group is an excellent leaving group, and its departure drives the reaction forward under mild conditions.
The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the OSu ester. This process is highly efficient and generally produces high yields with minimal side reactions. The water-soluble nature of the N-hydroxysuccinimide byproduct simplifies the purification of the final product. The reliability and versatility of OSu esters have established them as a cornerstone of modern peptide synthesis and bioconjugation chemistry.
Fluorenylmethyloxycarbonyl Fmoc Chemistry: Principles and Advanced Applications in Peptide Synthesis
The development of solid-phase peptide synthesis (SPPS) revolutionized the field, and Fluorenylmethyloxycarbonyl (Fmoc) chemistry is one of the most widely used strategies in this context. The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid. Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).
This base-lability allows for the selective removal of the Fmoc group without affecting the acid-labile protecting groups commonly used for amino acid side chains or the linkage of the peptide to the solid support. This "orthogonality" is a central principle of Fmoc-based SPPS, enabling the stepwise and controlled assembly of long and complex peptide chains. Advanced applications of Fmoc chemistry include the synthesis of cyclic peptides, peptide-drug conjugates, and various modified peptides.
Rationale for the Targeted Investigation of Fmoc β Alanine N Hydroxysuccinimide Ester Fmoc β Ala Osu As a Key Building Block
Fmoc-β-Ala-OSu combines the essential features of the components discussed above: the Fmoc protecting group, the β-alanine backbone, and the OSu activating group. This unique combination makes it a highly valuable and versatile reagent for the introduction of a β-alanine residue into a growing peptide chain.
The primary rationale for its use lies in its ability to serve as a flexible spacer or to induce specific conformational constraints in the final peptide. The incorporation of β-alanine can disrupt or stabilize secondary structures, providing a means to fine-tune the three-dimensional architecture of a peptidomimetic. As an activated ester, Fmoc-β-Ala-OSu is ready for direct use in coupling reactions, streamlining the synthetic process.
Current Research Trajectories and Scholarly Scope Pertaining to Fmoc β Ala Osu
Synthetic Routes and Methodological Advancements for the Preparation of Fmoc-β-Ala-OSu
The preparation of Fmoc-β-Ala-OSu typically involves the activation of the carboxyl group of Fmoc-β-alanine. While N-hydroxysuccinimide (NHS) esters are common activated forms of amino acids, the specific synthesis of Fmoc-β-Ala-OSu requires careful selection of reagents and conditions to achieve efficient esterification.
Conversion of Fmoc-β-Alanine to its N-Hydroxysuccinimide Ester Derivative
The standard method for converting a protected amino acid like Fmoc-β-alanine into its N-hydroxysuccinimide ester involves reacting it with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxyl group of the amino acid, forming an O-acylisourea intermediate, which then reacts with NHS to yield the desired succinimide (B58015) ester. This process is generally carried out in anhydrous organic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) bachem.com.
For instance, a typical protocol might involve dissolving Fmoc-β-alanine and NHS in a suitable anhydrous solvent. A carbodiimide, often DCC, is then added, typically at or below room temperature. The reaction proceeds to form Fmoc-β-Ala-OSu, with the carbodiimide byproduct (e.g., dicyclohexylurea, DCU, if DCC is used) precipitating out of solution, facilitating its removal through filtration.
Investigation of Precursor Diversification and Alternative Synthetic Pathways for Fmoc-β-Ala-OSu
While Fmoc-β-alanine is the direct precursor, the synthesis of activated amino acid esters can be approached through various activating agents. Beyond carbodiimide/NHS coupling, other methods for activating carboxylic acids to form reactive esters exist, though their application specifically to Fmoc-β-Ala-OSu synthesis might be less common or documented. Research into alternative Fmoc-protecting reagents, such as Fmoc-OASUD or Fmoc-OPhth, has been primarily aimed at mitigating side reactions during the Fmoc protection of amino acids, rather than directly synthesizing Fmoc-β-Ala-OSu researchgate.netresearchgate.net. However, the development of novel coupling reagents or activation strategies that offer improved efficiency, reduced side products, or enhanced sustainability could represent alternative pathways for the synthesis of Fmoc-β-Ala-OSu in the future.
Optimization of Reaction Parameters and Process Variables for Enhanced Synthesis of Fmoc-β-Ala-OSu
Optimizing reaction conditions is crucial for maximizing the yield and purity of Fmoc-β-Ala-OSu. Key parameters include:
Solvent Selection: Anhydrous solvents are essential to prevent hydrolysis of the activated ester and the coupling reagents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed. The choice of solvent can influence reaction rate, solubility of reactants and byproducts, and ease of purification bachem.com.
Temperature: Reactions are typically conducted at low temperatures (0-25 °C) to minimize side reactions, such as racemization or decomposition of the activated ester.
Stoichiometry: Precise control over the molar ratios of Fmoc-β-alanine, NHS, and the coupling agent is vital. A slight excess of NHS and the coupling agent is often used to ensure complete conversion of the amino acid.
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without leading to product degradation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice.
Coupling Agents: While DCC is effective, its byproduct (DCU) has low solubility, which can complicate purification. EDC, which forms a water-soluble urea (B33335) byproduct, might be preferred in some cases for easier work-up.
Factors Influencing Reaction Yield and Chromatographic Purity Profile of Synthesized Fmoc-β-Ala-OSu
The yield and purity of Fmoc-β-Ala-OSu are influenced by several factors, including the quality of starting materials, reaction conditions, and the efficiency of purification.
Starting Material Purity: Impurities in Fmoc-β-alanine or NHS can lead to the formation of unwanted byproducts.
Hydrolysis: The N-hydroxysuccinimide ester is susceptible to hydrolysis, especially in the presence of moisture. Therefore, maintaining anhydrous conditions throughout the synthesis and handling is critical.
Side Reactions of Coupling Agents: Carbodiimides can undergo side reactions. For instance, DCC can lead to the formation of N-acylurea byproducts.
Decomposition: Fmoc-β-Ala-OSu itself can decompose over time or under unfavorable conditions, potentially forming Fmoc-β-alanine or other degradation products.
Chromatographic Purity: HPLC is the primary method for assessing the purity of Fmoc-β-Ala-OSu. Common impurities that might be observed include unreacted Fmoc-β-alanine, residual NHS, byproducts from the coupling agent (e.g., DCU), and hydrolysis products. The development of robust purification methods, typically involving crystallization or chromatography, is essential to achieve high purity.
It is important to distinguish the synthesis of Fmoc-β-Ala-OSu from the use of Fmoc-OSu as a reagent. The reagent Fmoc-OSu, when used for Fmoc protection of amino acids, is known to generate Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH impurities via a Lossen-type rearrangement researchgate.netresearchgate.netnih.govchimia.chcore.ac.uknih.govmedchemexpress.com. These specific impurities are associated with the application of the Fmoc-OSu reagent, not typically with the synthesis of Fmoc-β-Ala-OSu itself. However, understanding these side reactions highlights the importance of reagent quality and reaction control in related Fmoc chemistry.
Strategic Considerations for Industrial-Scale Synthesis and Process Intensification of Fmoc-β-Ala-OSu
Scaling up the synthesis of Fmoc-β-Ala-OSu for industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.
Reagent Sourcing and Cost: The availability and cost of Fmoc-β-alanine, NHS, and coupling agents are critical. Bulk purchasing and long-term supplier relationships are important.
Reactor Design: Industrial-scale reactors must accommodate larger volumes while maintaining precise control over temperature, mixing, and atmosphere (e.g., inert atmosphere to prevent moisture ingress).
Work-up and Purification: Efficient and scalable purification methods, such as large-scale crystallization or preparative chromatography, are necessary. Minimizing solvent usage during these steps is also a key consideration.
Process Intensification: Exploring continuous flow chemistry could offer advantages such as improved heat and mass transfer, better reaction control, reduced reactor volumes, and enhanced safety, potentially leading to higher yields and purities. Mechanochemical synthesis, which avoids solvents, has also been explored for related Fmoc protection reactions and could offer an intensified, greener alternative rsc.org.
Waste Management: Industrial processes must address the management and disposal of chemical waste, including spent solvents and byproducts like DCU.
Implementation of Sustainable Chemical Methodologies in the Synthesis of Fmoc-β-Ala-OSu
The principles of green chemistry are increasingly important in the synthesis of fine chemicals like Fmoc-β-Ala-OSu.
Solvent Reduction/Replacement: Minimizing the use of hazardous or volatile organic solvents (e.g., DCM, DMF) and exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or γ-valerolactone (GVL) can significantly reduce the environmental footprint acs.org. Solvent recycling is also a key strategy.
Atom Economy: Selecting coupling agents and reaction pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste, is crucial.
Reduced Byproduct Formation: Developing synthetic routes that inherently produce fewer or less hazardous byproducts is a primary goal. For example, using coupling agents that generate water-soluble byproducts (like EDC) can simplify waste treatment compared to those forming insoluble byproducts (like DCC).
Mechanochemical Synthesis: Ball milling techniques have shown promise for solvent-free or reduced-solvent synthesis of protected amino acids, avoiding common solution-phase side products like Fmoc-β-Ala-OH rsc.org. This approach offers significant environmental benefits, including improved E-factors.
Energy Efficiency: Optimizing reaction temperatures and times, and exploring methods like mechanochemistry that may require less heating, contributes to energy efficiency.
Elucidation of the Reaction Mechanism in Amide Bond Formation Utilizing Fmoc-β-Ala-OSu
The fundamental reaction mechanism by which Fmoc-beta-Ala-OSu forms amide bonds involves a nucleophilic attack by an amine on the activated carbonyl carbon of the ester. This process is characteristic of activated ester chemistry. The general pathway proceeds as follows:
Nucleophilic Attack: A primary or secondary amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon atom of the this compound.
Tetrahedral Intermediate Formation: This attack leads to the transient formation of a tetrahedral intermediate, where the carbonyl carbon is temporarily bonded to both the incoming amine nitrogen and the oxygen of the succinimide ester.
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the N-hydroxysuccinimide (NHS) anion as a relatively stable leaving group. The stability of the NHS anion is attributed to the delocalization of the negative charge across the succinimide ring.
Amide Bond Formation and Proton Transfer: The elimination of NHS results in the formation of the desired amide bond, linking the β-alanine moiety to the amine. A subsequent proton transfer step typically occurs, where the protonated amine nitrogen loses a proton to yield the neutral amide product and N-hydroxysuccinimide.
The Fmoc group remains attached to the β-alanine nitrogen throughout this process, serving its role as a protecting group that can be removed under specific conditions later in a synthetic sequence. The N-hydroxysuccinimide ester is a well-established activating group due to its balance of reactivity and stability, enabling efficient coupling under mild conditions rsc.orgamerigoscientific.comglenresearch.comchemicalbook.com.
Kinetic Investigations of Nucleophilic Acylation Reactions Involving Fmoc-β-Ala-OSu
Kinetic studies of reactions involving this compound are crucial for understanding its reactivity and optimizing reaction conditions. The rate of nucleophilic acylation is primarily governed by the nucleophilicity of the amine, the electrophilicity of the activated ester, and the reaction environment (solvent, temperature, additives). The rate-determining step is typically the nucleophilic attack of the amine on the ester carbonyl thieme-connect.denih.gov.
Second-order rate constants (k₂) can quantify the efficiency of the coupling reaction. Generally, more nucleophilic amines will react faster with this compound, leading to higher k₂ values. For instance, primary amines are typically more reactive than secondary amines. The presence of electron-donating groups on the amine can increase its nucleophilicity and thus the reaction rate.
While specific kinetic data exclusively for this compound with a wide range of nucleophiles might be scattered across literature, studies on similar N-hydroxysuccinimide esters provide a framework. For example, the reaction of an NHS ester with glycine (B1666218) methyl ester in DMF at 25°C might yield a rate constant in the order of 10³ M⁻¹s⁻¹, with variations depending on the specific amine and solvent [hypothetical data based on general NHS ester reactivity].
Impact of Solvent Polarity and Proton-Donating/Accepting Capabilities on Fmoc-β-Ala-OSu Reactivity
The choice of solvent significantly influences the reactivity of this compound. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN), are generally preferred for reactions involving activated esters. These solvents effectively solvate the leaving group (NHS anion) and the counter-ions, thereby increasing the nucleophilicity of the amine by minimizing its solvation shell, which leads to faster reaction rates papyrusbio.com.
Polar protic solvents, such as water or alcohols, tend to decrease the reaction rate. This is because they can hydrogen-bond with the amine nucleophile, reducing its effective nucleophilicity. Furthermore, protic solvents can also promote the hydrolysis of the activated ester, leading to a decrease in yield papyrusbio.comresearchgate.netnih.gov.
The proton-donating or accepting capabilities of the solvent also play a role. Solvents that can act as proton acceptors can help deprotonate the amine nucleophile or scavenge the proton released during the reaction, thereby driving the equilibrium towards product formation. The relative reaction rate of this compound is expected to be highest in polar aprotic solvents like DMF, moderate in acetonitrile, and significantly lower in polar protic solvents like ethanol (B145695) due to reduced amine nucleophilicity and increased ester hydrolysis.
| Solvent | Polarity (Approx. Dielectric Constant) | Proton Donor/Acceptor Capability | Relative Reaction Rate (vs. DMF) |
| DMF | High (38.3) | Acceptor | 1.0 (Reference) |
| Acetonitrile | High (37.5) | Weak Acceptor | ~0.8 - 0.9 |
| Dichloromethane | Low (8.9) | Neutral | ~0.5 - 0.7 |
| Ethanol | High (24.3) | Donor/Acceptor | < 0.3 |
Note: Relative reaction rates are illustrative and depend on the specific amine nucleophile and experimental conditions.
Modulation of Reaction Efficiency and Selectivity by Catalytic Additives in Fmoc-β-Ala-OSu Mediated Couplings
The efficiency and rate of amide bond formation using this compound can be significantly enhanced by the addition of catalytic amounts of bases. Common tertiary amines used as additives include N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) chempep.combachem.com. These bases serve two critical functions:
Amine Activation: They can deprotonate the amine nucleophile, increasing its nucleophilicity and thus accelerating the acylation reaction.
Proton Scavenging: They neutralize the succinimide anion released during the reaction and any protons that may be generated, thereby preventing the protonation of the amine nucleophile and driving the reaction equilibrium towards product formation.
The use of these bases, typically in slight excess relative to the activated ester or amine, can dramatically improve coupling yields and reduce reaction times, especially when dealing with less nucleophilic amines or sterically hindered substrates.
| Additive | Concentration (eq) | Amine Nucleophile | Solvent | Yield (%) | Reaction Time (h) |
| None | - | Glycine methyl ester | DMF | 85 | 24 |
| DIPEA | 1.5 | Glycine methyl ester | DMF | 95 | 4 |
Note: Yields and reaction times are illustrative and depend on specific experimental conditions.
While β-amino acids are generally less prone to epimerization than α-amino acids, the judicious use of bases can still influence selectivity by controlling reaction rates and minimizing potential side reactions.
Identification and Mitigation Strategies for Undesirable Side Reactions During Coupling with Fmoc-β-Ala-OSu
Several side reactions can occur during coupling reactions involving this compound, potentially reducing yield and purity. Understanding and mitigating these is key to successful synthesis.
Hydrolysis: The activated ester is susceptible to hydrolysis by adventitious water, leading to the formation of Fmoc-beta-alanine and N-hydroxysuccinimide. This reduces the amount of active reagent available for coupling.
Mitigation: Use anhydrous solvents and reagents, and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Reaction with Nucleophilic Impurities: Other nucleophiles present in the reaction mixture, such as residual amines, alcohols, or thiols from previous steps or impure reagents, can compete with the desired amine nucleophile.
Mitigation: Ensure high purity of all reagents and solvents. Proper purification of starting materials and intermediates is essential.
Fmoc Deprotection: While Fmoc is generally stable under typical coupling conditions, prolonged exposure to strongly basic conditions or highly reactive nucleophiles could theoretically lead to premature Fmoc cleavage.
Mitigation: Maintain mild reaction conditions and avoid excessive amounts of strong bases.
Lossen Rearrangement (during Fmoc-OSu preparation/use): Although more commonly associated with the preparation of Fmoc-amino acids from Fmoc-OSu, a related rearrangement can potentially impact activated esters. Studies have indicated that Fmoc-OSu itself can undergo a Lossen-type rearrangement, potentially leading to Fmoc-β-Ala-OH or dipeptide impurities if not handled carefully or if specific reaction conditions are met nih.govresearchgate.netsigmaaldrich.comnih.govresearchgate.netrsc.orgmerck-lifescience.com.twsigmaaldrich.com. This is a known issue with Fmoc-OSu as a reagent for Fmoc protection, and while not a direct side reaction of this compound in coupling, it highlights the inherent reactivity of the OSu moiety.
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis | Presence of water | Use anhydrous solvents/reagents; handle under inert atmosphere. |
| Impurity Reaction | Competing nucleophiles present in mixture | Employ high-purity reagents and solvents; thorough purification of intermediates. |
| Fmoc Deprotection | Harsh basic or prolonged reaction conditions | Maintain mild reaction conditions; avoid excess strong bases. |
| Ester Decomposition | Elevated temperature, prolonged reaction time | Store properly; use fresh reagent; control reaction temperature and time. |
Stability Profiles and Degradation Pathways of Fmoc-β-Ala-OSu Under Various Storage and Reaction Conditions
This compound, like most activated esters, exhibits sensitivity to moisture and elevated temperatures, which can lead to degradation. The primary degradation pathway is hydrolysis.
Hydrolytic Stability: The N-hydroxysuccinimide ester is prone to hydrolysis, especially in the presence of water. The rate of hydrolysis is dependent on pH, increasing significantly at neutral to alkaline pH values. This means that even trace amounts of moisture can lead to a loss of active reagent over time.
Thermal Stability: Elevated temperatures accelerate degradation processes, including hydrolysis and potential decomposition of the Fmoc group or the ester linkage.
Storage Conditions: To ensure maximum shelf life and reactivity, this compound should be stored under dry, inert conditions at reduced temperatures, typically at -20°C or 4°C. Storage in anhydrous solvents like DMF or DMSO, blanketed with an inert gas and protected from moisture, is recommended for working solutions researchgate.net.
The primary degradation pathway involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of Fmoc-beta-alanine and N-hydroxysuccinimide.
| Condition | Observed Stability/Degradation | Approximate Half-life |
| Dry, 4°C | Stable for extended periods | > 6 months |
| Dry, 25°C | Stable for weeks | ~ 2-4 weeks |
| Ambient humidity, 25°C | Rapid hydrolysis | Hours |
| Aqueous buffer (pH 7.4), 25°C | Significant hydrolysis; rate increases with pH | Minutes to hours |
| Aqueous buffer (pH 9.0), 25°C | Very rapid hydrolysis | Minutes |
Note: Half-lives are approximate and highly dependent on specific experimental conditions, including solvent purity and buffer composition.
Compound Table:
this compound (N-(9-Fluorenylmethoxycarbonyloxy)succinimide beta-alanine (B559535) ester)
Fmoc-beta-alanine (Fmoc-β-Ala-OH)
N-hydroxysuccinimide (NHS)
N,N-diisopropylethylamine (DIPEA)
N-methylmorpholine (NMM)
Fmoc-β-Ala-OSu as a Versatile Building Block in Bioconjugation and Molecular Linker Design
Fmoc-β-Ala-OSu is a key reagent for introducing the β-alanine residue, an unnatural amino acid, into peptides and other biomolecules. The OSu ester moiety is highly reactive towards primary and secondary amines, facilitating the formation of stable amide bonds under mild conditions. This characteristic is fundamental to its role in bioconjugation, where the precise linkage of different molecular entities is paramount. The Fmoc group provides temporary protection for the β-alanine's amino terminus, allowing for controlled sequential synthesis, typically in solid-phase peptide synthesis (SPPS) or for post-synthetic modifications. Research highlights its utility in creating peptides with specific sequences and functionalities, essential for both fundamental research and the development of therapeutic agents researchgate.netmedchemexpress.com.
Site-Specific Conjugation of Fmoc-β-Ala-OSu to Biomacromolecules (Proteins, Nucleic Acids, Carbohydrates)
The ability of Fmoc-β-Ala-OSu to react with amine groups makes it suitable for the site-specific conjugation to various biomacromolecules.
Proteins: Proteins possess numerous lysine (B10760008) residues with accessible ε-amino groups and an N-terminal α-amino group, which can serve as conjugation sites. Fmoc-β-Ala-OSu can selectively react with these primary amines to covalently attach the β-alanine residue. This modification can be utilized to alter protein properties, introduce labels, or serve as a handle for further conjugation. For instance, research has demonstrated that reagents like Boc-β-alanine N-hydroxysuccinimide ester (a related compound) are used in bioconjugation to link biomolecules like proteins, enabling the creation of sophisticated bioconjugates for diagnostic and therapeutic applications . While direct studies on Fmoc-β-Ala-OSu for protein conjugation are less prevalent in the initial search results compared to its peptide synthesis applications, its chemical reactivity strongly suggests its potential in this area.
Nucleic Acids and Carbohydrates: Fmoc-OSu, the parent compound for Fmoc-β-Ala-OSu, has been reported for fluorescent labeling of N-sugar chains via glycosylamines medchemexpress.com. This indicates that activated Fmoc derivatives can be employed to functionalize carbohydrate moieties. Similarly, while direct applications of Fmoc-β-Ala-OSu in nucleic acid modification are not extensively detailed in the provided search snippets, its amine-reactive nature suggests potential for modifying amine-containing nucleic acid analogs or associated biomolecules.
Table 1: Biomacromolecule Conjugation Potential of Fmoc-β-Ala-OSu
| Biomacromolecule Type | Primary Reactive Group | Fmoc-β-Ala-OSu Reaction | Potential Application | Research Findings/Context |
| Proteins | Primary amines (Lys, N-terminus) | Amide bond formation | Protein labeling, functionalization, drug conjugation | Related reagents used for linking biomolecules |
| Nucleic Acids | Amine-modified bases/linkers | Amide bond formation | Labeling, functionalization | Fmoc-OSu used for N-sugar chain labeling medchemexpress.com |
| Carbohydrates | Amine groups (e.g., in glycosylamines) | Amide bond formation | Labeling, structural modification | Fmoc-OSu used for N-sugar chain labeling medchemexpress.com |
Architectural Design of Labile and Stable Linker Systems Incorporating β-Alanine Derived from Fmoc-β-Ala-OSu
The β-alanine residue, when incorporated via Fmoc-β-Ala-OSu, can be a crucial component in the design of molecular linkers. Linkers are essential for connecting different molecular entities, such as drugs to antibodies or peptides to surfaces, and their stability or lability dictates the release mechanism of the conjugated payload. Research in antibody-drug conjugates (ADCs), for example, utilizes β-alanine in linker strategies to provide stability during circulation while ensuring efficient drug release within target cells sciclix.com. Fmoc-β-Ala-OSu provides a controlled method to introduce this β-alanine unit during the synthesis of such linker constructs, allowing for precise architectural control. The Fmoc group can be removed orthogonally, enabling subsequent modifications or coupling steps.
Exploration of Fmoc-β-Ala-OSu Derived Constructs in Advanced Drug Delivery Systems
Fmoc-β-Ala-OSu is a valuable building block in the synthesis of peptides, which themselves are increasingly explored as drug delivery vehicles or components of targeted therapies. By incorporating β-alanine, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based drug conjugates. For instance, β-alanine's inclusion in linker systems for ADCs highlights its role in modulating drug release and stability sciclix.com. Furthermore, the ability to synthesize custom peptide sequences using Fmoc-β-Ala-OSu allows for the creation of peptide carriers that can self-assemble or target specific cellular compartments, thereby enhancing drug delivery efficacy and reducing off-target effects.
Table 2: Role of Fmoc-β-Ala-OSu in Drug Delivery Constructs
| Construct Type | Role of Fmoc-β-Ala-OSu | Linker/Carrier Design Aspect | Application Area | Research Context |
| Peptide-based drugs | Building block | Sequence modification | Targeted therapy | Synthesis of peptides with specific sequences for research and therapeutic applications |
| Antibody-Drug Conjugates (ADCs) | β-alanine source for linker | Linker stability/release | Cancer therapy | β-alanine incorporated into linkers for ADC stability and payload release sciclix.com |
| Peptide Nanocarriers | Building block | Structural element | Targeted drug delivery | Synthesis of peptides for self-assembly into nanostructures with tunable properties thno.org (general peptide context) |
Fmoc-β-Ala-OSu in the Functionalization and Modification of Advanced Materials
The reactive nature of Fmoc-β-Ala-OSu extends its utility beyond biological molecules to the modification and functionalization of advanced materials, particularly polymers and surfaces.
Covalent Functionalization of Polymeric Scaffolds Using Fmoc-β-Ala-OSu
Polymeric scaffolds can be functionalized to impart specific chemical or biological properties. Fmoc-β-Ala-OSu can be employed to covalently attach β-alanine residues to polymers bearing amine functionalities. This process can alter the polymer's hydrophilicity, introduce reactive handles for further modifications, or create specific binding sites. For example, polymer-supported N-hydroxysuccinimide reagents, similar in reactivity to Fmoc-β-Ala-OSu, have been developed for the Fmoc-protection of amino groups on polymers, demonstrating the principle of using such reagents for polymer modification researchgate.net. The incorporation of β-alanine can influence the self-assembly properties of polymers or enhance their biocompatibility for biomedical applications.
Table 3: Polymer Functionalization with Fmoc-β-Ala-OSu
| Polymeric Scaffold Type | Functionalization Strategy | Introduced Moiety | Resulting Property/Application | Research Context |
| Amine-functionalized polymers | Covalent attachment via OSu ester | β-Alanine | Modified hydrophilicity, reactive handle, altered self-assembly | Polymer-supported Fmoc-OSu used for Fmoc-protection of amino groups researchgate.net; general principle of amine reactivity medchemexpress.com |
Engineered Surface Chemistry and Biointerface Design Via Fmoc-β-Ala-OSu Mediated Reactions
The precise control over surface chemistry is critical for designing functional biointerfaces, biosensors, and advanced materials. Fmoc-β-Ala-OSu can be used to covalently immobilize β-alanine onto surfaces functionalized with amine groups. This creates a β-alanine-terminated surface, which can then be further modified or used to influence interactions with biological systems. Related reagents, such as fluorenylmethylsuccinimidyl carbonate (FSC), which is structurally analogous to Fmoc-OSu, have been employed for surface functionalization and DNA probe immobilization on graphene, demonstrating the utility of Fmoc-based succinimidyl esters in engineered surface chemistry acs.org. The aromatic nature of the Fmoc group itself can also contribute to surface properties or be utilized in the design of fluorescent probes adventchembio.com.
Table 4: Surface Modification and Biointerface Design with Fmoc-β-Ala-OSu
| Surface Type | Modification Strategy | Fmoc-β-Ala-OSu Mediated Reaction | Engineered Surface Property/Application | Research Context |
| Amine-functionalized surfaces | Covalent immobilization via OSu ester | β-Alanine attachment | Biointerface, biosensing, controlled surface chemistry | Related Fmoc-succinimidyl reagents used for DNA probe immobilization on graphene acs.org; Fmoc group's role in fluorescent probes adventchembio.com |
Compound List
Fmoc-β-Ala-OSu
β-Alanine (β-Ala)
Fmoc group
N-hydroxysuccinimide (OSu)
Proteins
Nucleic Acids
Carbohydrates
Polymers
Peptides
Glycosylamines
Fmoc-OSu
Fmoc-β-Ala-OH
Fmoc-β-Ala-AA-OH
Fmoc-RGD building block
Fmoc-β-Ala(SO3H)-OH
Fluorenylmethyloxycarbonyl (Fmoc)
N-hydroxysuccinimide ester (OSu ester)
Lysine
Antibody-Drug Conjugates (ADCs)
Graphene
DNA probes
Poly-L-lysine (PLL)
ε-poly-L-lysine (EPL)
Lysine-based dendrimer (LBD)
Fluorenylmethylsuccinimidyl carbonate (FSC)
In-Situ Spectroscopic Techniques for Real-Time Monitoring of Reactions Involving Fmoc-β-Ala-OSu
Real-time monitoring of chemical reactions offers significant advantages over traditional endpoint analysis, providing valuable kinetic data and mechanistic insights. In-situ spectroscopic techniques are particularly powerful for observing the dynamic processes involved in the consumption of Fmoc-β-Ala-OSu and the formation of new chemical bonds.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a prime example of a technique used for this purpose. By immersing an ATR probe directly into the reaction vessel, spectra can be acquired continuously without disturbing the reaction. rsc.org The progress of a conjugation reaction, where Fmoc-β-Ala-OSu is used to label a primary amine on a substrate, can be monitored by observing specific changes in the infrared spectrum. Key spectral events include the decrease in the intensity of the characteristic carbonyl stretching bands of the N-hydroxysuccinimide (OSu) ester group and the concurrent increase in the intensity of the amide I band corresponding to the newly formed peptide bond. This allows for precise determination of reaction completion, avoiding unnecessary exposure of sensitive molecules to excess reagents or prolonged reaction times. Similarly, Raman spectroscopy can be employed for in-situ monitoring, offering complementary information and being particularly advantageous for aqueous reaction systems. geochemicalperspectivesletters.org
High-Resolution Chromatographic Methodologies for Purity Profiling and Reaction Progression Analysis of Fmoc-β-Ala-OSu
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of Fmoc-β-Ala-OSu. These techniques provide high-resolution separation of the target compound from starting materials, reagents, and reaction byproducts. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. osti.govnih.gov
A typical RP-HPLC method for purity profiling involves a C18 stationary phase with a gradient elution system, commonly using water and acetonitrile, both modified with an ion-pairing agent like trifluoroacetic acid (TFA). osti.gov This setup allows for the separation of compounds based on their hydrophobicity. Fmoc-β-Ala-OSu, being relatively nonpolar due to the Fmoc group, is well-retained and can be clearly resolved from potential impurities.
One critical impurity associated with the synthesis and use of Fmoc-OSu reagents is Fmoc-β-Ala-OH. nih.govsci-hub.seresearchgate.netmerckmillipore.com This impurity can arise from a Lossen-type rearrangement of Fmoc-OSu itself. nih.govsci-hub.se Chromatographic methods must be optimized to ensure baseline separation of Fmoc-β-Ala-OSu from Fmoc-β-Ala-OH and the unlabeled bioconjugation substrate, as their presence can complicate subsequent synthetic steps or biological assays. By tracking the peak areas of the reactant (Fmoc-β-Ala-OSu) and the product over time, HPLC analysis serves as a robust method for determining reaction conversion and purity of the final product. researchgate.net
Table 1: Example RP-HPLC Profile for a Reaction Involving Fmoc-β-Ala-OSu
| Compound | Typical Retention Time (minutes) | Description |
| Target Substrate (e.g., a peptide) | 8.5 | The starting material to be labeled. |
| Fmoc-β-Ala-OH | 12.2 | A common impurity or hydrolysis byproduct. |
| Labeled Product (Substrate-β-Ala-Fmoc) | 15.0 | The desired bioconjugate. |
| Fmoc-β-Ala-OSu | 16.8 | The unreacted starting reagent. |
| Note: Retention times are illustrative and depend on the specific column, gradient, and target substrate. |
Advanced Mass Spectrometry Applications for Structural Elucidation and Impurity Analysis of Fmoc-β-Ala-OSu and its Reaction Products
Mass spectrometry (MS) is a definitive analytical technique for the structural confirmation of Fmoc-β-Ala-OSu and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. nih.gov
For Fmoc-β-Ala-OSu, ESI-MS analysis would confirm the presence of the correct molecular ion, verifying the integrity of the reagent. When analyzing the products of a bioconjugation reaction, MS confirms the successful covalent attachment of the Fmoc-β-Ala moiety to the target molecule by detecting the expected mass shift.
Tandem mass spectrometry (MS/MS) is employed for more detailed structural elucidation. In an MS/MS experiment, the molecular ion of the conjugate is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides sequence or structural information that can pinpoint the exact site of modification on a complex biomolecule like a peptide or protein. osu.edu This is crucial for confirming the regioselectivity of the labeling reaction. MS is also highly sensitive for detecting and identifying low-level impurities, such as the aforementioned Fmoc-β-Ala-OH or related dipeptides that may form as side products. researchgate.netub.edu
Table 2: Representative Mass Spectrometry Data for Fmoc-β-Ala-OSu
| Ion Type | Calculated m/z | Description |
| [M+H]⁺ | 409.13 | Protonated molecular ion. |
| [M+Na]⁺ | 431.11 | Sodium adduct of the molecular ion. |
| Fragment Ion | 294.12 | Corresponds to the [Fmoc-β-Ala+H]⁺ fragment after loss of the OSu group. |
| Fragment Ion | 179.08 | Characteristic fragment of the Fmoc group (fluorenylmethyl cation). |
| Note: m/z values are based on monoisotopic masses. |
Development of Integrated Analytical Strategies for Complex Bioconjugates Formed Using Fmoc-β-Ala-OSu
The characterization of complex bioconjugates, such as modified peptides or proteins, requires an integrated analytical approach that leverages the strengths of multiple techniques. A single method is often insufficient to provide a complete picture of the product's identity, purity, and structural integrity.
A powerful and widely adopted integrated strategy is liquid chromatography-mass spectrometry (LC-MS). This technique couples the high-resolution separation power of HPLC or UPLC directly with the mass identification capabilities of a mass spectrometer. osu.edu In a typical workflow for analyzing a reaction mixture involving Fmoc-β-Ala-OSu, the sample is first separated on an RP-HPLC column. The eluent is then directed into the ESI source of the mass spectrometer.
This approach allows for the simultaneous determination of the retention time and the mass-to-charge ratio of every component in the mixture. The chromatogram indicates the purity of the sample, separating the desired bioconjugate from unreacted starting materials, excess Fmoc-β-Ala-OSu, and any side products. Concurrently, the mass spectrometer provides positive identification for each peak, confirming the molecular weight of the product and identifying impurities. This integrated strategy is essential for the rigorous characterization required in the development and quality control of molecules synthesized using Fmoc-β-Ala-OSu.
Table 3: Outline of an Integrated Analytical Strategy for a Bioconjugate
| Step | Analytical Technique | Purpose | Key Information Obtained |
| 1. Initial Analysis | LC-MS | To assess reaction completion and identify major components. | Retention times and molecular weights of product, starting materials, and byproducts. |
| 2. Purity Assessment | HPLC/UPLC with UV Detection | To quantify the purity of the isolated product. | Percentage purity based on peak area at a specific wavelength (e.g., 265 nm for the Fmoc group). |
| 3. Structural Confirmation | High-Resolution MS/MS | To confirm the identity and structure of the final product. | Accurate mass for elemental composition and fragmentation data to confirm sequence/modification site. |
Comparative Reactivity and Synthetic Utility of Fmoc-β-Ala-OSu Versus Alternative Activated β-Alanine Esters (e.g., Pfp, ONb)
In peptide synthesis, the choice of activated ester can significantly influence coupling efficiency and yield. Fmoc-β-Ala-OSu is a widely used derivative, but alternatives such as pentafluorophenyl (Pfp) and N-hydroxy-5-norbornene-2,3-dicarboximide (ONb) esters present distinct reactivity profiles.
Pentafluorophenyl (Pfp) esters, such as Fmoc-β-Ala-OPfp, are generally more reactive than their OSu counterparts. This enhanced reactivity can be advantageous for coupling sterically hindered amino acids or for accelerating reaction times. bachem.com The resulting pentafluorophenol (B44920) byproduct is also volatile, which can simplify purification. However, the high reactivity of Pfp esters can sometimes lead to undesired side reactions if not carefully controlled.
| Activated Ester | Relative Reactivity | Key Advantages | Potential Drawbacks |
| OSu | Moderate | Good balance of reactivity and stability; well-established protocols. | Susceptible to Lossen rearrangement, leading to β-alanine impurities. sci-hub.seresearchgate.netnih.govnih.gov |
| Pfp | High | Increased reactivity for difficult couplings; volatile byproduct. bachem.com | Can be prone to side reactions if not controlled; higher cost. |
| ONb | Moderate to High | Good reactivity; can offer advantages in specific synthetic contexts. | Less commonly used than OSu and Pfp; byproduct removal may require specific conditions. |
Performance Assessment of Fmoc-β-Ala-OSu in Contrast to Other N-Terminal Protecting Group Strategies (e.g., Boc, Z) for β-Alanine Derivatives
The selection of the N-terminal protecting group is a cornerstone of peptide synthesis strategy, with the two most dominant approaches being the Fmoc/tBu and Boc/Bzl schemes. wikipedia.orgbiosynth.com
The Fmoc (9-fluorenylmethyloxycarbonyl) group, utilized in Fmoc-β-Ala-OSu, is distinguished by its base-lability. It is typically removed under mild basic conditions, often with a solution of piperidine in a solvent like dimethylformamide (DMF). thermofisher.comamericanpeptidesociety.org This mild deprotection scheme is a significant advantage, as it avoids the repeated use of strong acids that can potentially degrade sensitive peptide sequences. The Fmoc/tBu strategy is considered orthogonal, meaning the N-terminal and side-chain protecting groups can be removed selectively without interfering with each other. biosynth.comnih.gov
The Boc (tert-butoxycarbonyl) protecting group, in contrast, is acid-labile and requires treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal. thermofisher.comamericanpeptidesociety.org While the Boc/Bzl strategy has a long history of successful application, the repeated acidolysis steps can be harsh on the growing peptide chain. americanpeptidesociety.org However, Boc protection is sometimes preferred for the synthesis of short peptides or sequences that are sensitive to basic conditions. thermofisher.comamericanpeptidesociety.org
The Z (benzyloxycarbonyl) group is another established N-terminal protecting group, particularly in solution-phase synthesis. creative-peptides.comresearchgate.net It is typically removed by catalytic hydrogenation or strong acids. While effective, its application in solid-phase peptide synthesis (SPPS) is less common compared to Fmoc and Boc. peptide.com
| Protecting Group | Deprotection Conditions | Key Advantages | Common Applications |
| Fmoc | Mild base (e.g., piperidine in DMF) thermofisher.comamericanpeptidesociety.org | Mild deprotection; orthogonal to acid-labile side-chain protecting groups. biosynth.comnih.gov | Widely used in modern solid-phase peptide synthesis, especially for longer and complex peptides. americanpeptidesociety.org |
| Boc | Moderate acid (e.g., TFA) thermofisher.comamericanpeptidesociety.org | Well-established; can be advantageous for base-sensitive sequences. thermofisher.com | Solid-phase synthesis of shorter peptides or in specific research applications. americanpeptidesociety.org |
| Z | Catalytic hydrogenation or strong acid creative-peptides.com | Stable; useful in solution-phase synthesis. | Primarily used in solution-phase peptide synthesis. researchgate.netpeptide.com |
Evaluation of Fmoc-β-Ala-OSu Coupling Efficiency Across Diverse Solvent Systems and pH Regimes
The efficiency of the coupling reaction involving Fmoc-β-Ala-OSu is critically dependent on the choice of solvent and the pH of the reaction medium.
Solvent Systems: Solid-phase peptide synthesis is typically carried out in polar aprotic solvents that can effectively swell the resin support, thereby facilitating reagent access to the growing peptide chain. bachem.com Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties and ability to promote good resin swelling. bachem.com The choice of solvent can impact reaction rates, with studies suggesting that microwave irradiation in appropriate solvents can enhance coupling efficiency. nih.gov
pH Regimes: The pH of the coupling reaction is a crucial parameter. The amino group of the peptide chain must be in its free base form to act as a nucleophile and attack the activated carboxyl group of Fmoc-β-Ala-OSu. A slightly basic pH (typically around 8-9) is generally optimal for this reaction. google.com If the pH is too low, the amino group will be protonated and non-nucleophilic, thus inhibiting the reaction. Conversely, a pH that is too high can lead to side reactions, including the hydrolysis of the activated ester and potential racemization. Careful control of the pH, often through the addition of a non-nucleophilic base, is therefore essential for maximizing coupling efficiency and minimizing side products.
Structural and Functional Consequences of β-Alanine Incorporation (via Fmoc-β-Ala-OSu) Versus α-Alanine in Designed Peptides and Peptidomimetics
The substitution of a proteinogenic α-amino acid, like α-alanine, with its β-isomer introduces significant changes to the peptide backbone, leading to distinct structural and functional outcomes.
Structural Consequences: The key difference between α- and β-alanine lies in the position of the amino group relative to the carboxyl group. differencebetween.com In α-alanine, the amino group is attached to the α-carbon, while in β-alanine, it is attached to the β-carbon. This seemingly small change introduces an additional methylene (B1212753) group into the peptide backbone, which imparts greater conformational flexibility. nih.gov Peptides containing β-alanine can adopt unique secondary structures, such as turns, helices, and sheets, that are not readily accessible to their α-amino acid counterparts. nih.gov This structural versatility makes β-alanine a valuable tool in the design of peptidomimetics that can mimic the secondary structures of proteins. nih.gov
Functional Consequences: The incorporation of β-alanine can have a profound impact on the biological properties of a peptide. The altered backbone structure often confers increased resistance to enzymatic degradation by proteases, which are typically specific for α-amino acid linkages. nih.gov This enhanced stability can lead to a longer in vivo half-life and improved bioavailability. Functionally, β-alanine is a precursor to carnosine, a dipeptide that plays a role in buffering muscle acidity during exercise. medicalnewstoday.comwikipedia.org The unique structural features of β-alanine-containing peptides can also lead to novel receptor binding affinities and biological activities. nih.gov
| Feature | α-Alanine | β-Alanine |
| Structure | Amino group on the α-carbon. | Amino group on the β-carbon, introducing an extra methylene group. nih.gov |
| Flexibility | More constrained backbone. | Greater conformational flexibility. nih.gov |
| Secondary Structures | Forms standard peptide secondary structures. | Can induce unique turns, helices, and sheets. nih.gov |
| Enzymatic Stability | Susceptible to degradation by proteases. | Generally more resistant to enzymatic degradation. nih.gov |
| Biological Role | A fundamental building block of proteins. | Precursor to carnosine; used in the design of stable and bioactive peptidomimetics. nih.govmedicalnewstoday.comwikipedia.org |
Theoretical and Computational Chemistry Approaches to Fmoc β Ala Osu
Molecular Dynamics and Docking Simulations for Predicting Reactivity and Conformation of Fmoc-β-Ala-OSu
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of Fmoc-β-Ala-OSu in different environments, such as in various solvents or in the presence of a reaction partner. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's conformational landscape. For instance, MD studies on related Fmoc-dipeptides like Fmoc-Ala-Ala have revealed insights into their self-assembly into fibril structures, where the stacking of Fmoc groups plays a crucial role. nih.govnih.gov Such simulations on Fmoc-β-Ala-OSu could predict its preferred conformations in solution, which can influence its reactivity. The flexibility of the β-alanine backbone and the orientation of the OSu leaving group are critical factors that can be assessed through MD.
Docking simulations, a technique often used in drug design, can predict the preferred binding orientation of Fmoc-β-Ala-OSu to a target molecule, such as the N-terminus of a peptide. By evaluating various binding poses and scoring them based on energetic favorability, docking can help in understanding the initial steps of the acylation reaction. While specific docking studies on Fmoc-β-Ala-OSu are not prevalent in the literature, the methodology is well-established for predicting interactions between small molecules and biological macromolecules.
Table 1: Potential Applications of MD and Docking for Fmoc-β-Ala-OSu
| Computational Method | Application to Fmoc-β-Ala-OSu | Predicted Outcomes |
|---|
Density Functional Theory (DFT) Investigations of Transition States and Energy Barriers in Fmoc-β-Ala-OSu Mediated Acylation Reactions
Density Functional Theory (DFT) is a quantum mechanical method that is widely used to study the electronic structure and energetics of molecules, including reaction mechanisms. For the acylation reaction involving Fmoc-β-Ala-OSu, DFT calculations can be used to map out the potential energy surface, identifying the structures of reactants, transition states, and products. This allows for the determination of activation energy barriers, which are crucial for understanding the reaction kinetics.
Table 2: Hypothetical DFT Investigation of Fmoc-β-Ala-OSu Acylation
| Reaction Step | Computational Approach | Information Gained |
|---|
Computational Conformational Analysis of Fmoc-β-Ala-OSu and its Implications for Stereochemical Control
The three-dimensional structure of Fmoc-β-Ala-OSu can significantly impact its reactivity and the stereochemical outcome of its reactions. Computational conformational analysis can identify the low-energy conformations of the molecule. Theoretical studies on β-amino acids, including β-alanine, have been performed using methods like Hartree-Fock (HF) and DFT to determine their stable conformations in the gas phase and in solution. scirp.org These studies suggest that intramolecular hydrogen bonding can play a role in stabilizing certain conformations. For Fmoc-β-Ala-OSu, the bulky Fmoc group will impose significant steric constraints, influencing the accessible conformations of the β-alanine backbone.
Understanding the preferred conformations is crucial for predicting stereochemical control, especially if the nucleophile or the β-alanine itself is chiral. The relative orientation of the reacting groups in the lowest energy conformations can dictate the facial selectivity of the nucleophilic attack. A detailed conformational search, followed by energy calculations using DFT or other high-level computational methods, can provide a population distribution of different conformers, which can then be correlated with experimental observations of stereoselectivity.
In Silico Prediction of Reaction Products, Yields, and Chemoselectivity in Fmoc-β-Ala-OSu Based Transformations
Computational chemistry can also be used to predict the potential products, yields, and chemoselectivity of reactions involving Fmoc-β-Ala-OSu. Experimentally, it has been observed that the use of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH as a side product through a Lossen-type rearrangement. nih.govnih.gov Computational methods, particularly DFT, could be used to investigate the mechanism of this side reaction and calculate the energy barriers for both the desired acylation and the undesired rearrangement. A comparison of these barriers could predict the likelihood of the side product formation under different reaction conditions.
Furthermore, recent advances in machine learning and artificial intelligence, when trained on large datasets of chemical reactions, are showing promise in predicting reaction outcomes. nih.govcmu.eduacs.org While a specific model for Fmoc-β-Ala-OSu may not exist, these in silico tools could potentially be adapted to predict the yield of the desired peptide coupling product versus the formation of byproducts. By calculating various molecular descriptors for the reactants and using a trained model, it may be possible to forecast the efficiency of a given transformation.
Table 3: Computational Prediction of Reactivity and Side Products
| Prediction Target | Computational Method | Potential Insights |
|---|
Challenges and Future Perspectives in Fmoc β Ala Osu Research
Identification of Current Methodological and Application-Specific Limitations Associated with Fmoc-β-Ala-OSu
A significant methodological challenge in the use of Fmoc-β-Ala-OSu is the formation of impurities during the N-protection of amino acids. The primary impurity, Fmoc-β-Ala-OH, arises from the reagent itself through a Lossen-type rearrangement, a reaction that is particularly favored under the basic conditions required for the Fmoc protection step. nih.govsci-hub.se This rearrangement involves the conversion of the succinimide (B58015) moiety's C4-chain into the C3-chain of β-alanine. sci-hub.se The presence of this impurity complicates the purification of the desired Fmoc-amino acid derivative, leading to reduced yields and increased costs. nih.govsci-hub.se
In addition to Fmoc-β-Ala-OH, the formation of the dipeptide impurity, Fmoc-β-Ala-amino acid-OH, has also been identified. researchgate.netnih.govnih.gov This occurs when the β-alanine generated from the rearrangement reacts with another amino acid. The incorporation of these β-alanine-containing impurities into a growing peptide chain during solid-phase peptide synthesis (SPPS) can result in the production of undesired peptide analogues with altered biological activities. researchgate.netnih.gov The challenge is exacerbated by the fact that these impurities may co-elute with the desired product during chromatographic purification, making their removal difficult. nih.gov
The extent of impurity formation can be influenced by the reaction conditions and the specific amino acid being protected. For instance, excess amounts of Fmoc-OSu have been shown to favor the formation of Fmoc-β-Ala-OH. sci-hub.se Certain commercially available Fmoc-amino acid derivatives have been found to contain levels of Fmoc-β-Ala-OH in the range of 0.1–0.5%. sci-hub.se
Table 1: Methodological and Application-Specific Limitations of Fmoc-β-Ala-OSu
| Limitation | Description | Impact |
| Impurity Formation | Generation of Fmoc-β-Ala-OH via a Lossen-type rearrangement of the Fmoc-OSu reagent under basic conditions. nih.govsci-hub.se | Complicates purification, reduces reaction yields, and increases production costs. nih.govsci-hub.se |
| Dipeptide Impurity | Formation of Fmoc-β-Ala-amino acid-OH, leading to the incorporation of an unwanted β-alanine residue into peptides. researchgate.netnih.govnih.gov | Can alter the biological properties of the final peptide product and poses significant purification challenges. researchgate.netnih.gov |
| Purification Difficulties | The β-alanine impurities can be difficult to separate from the desired Fmoc-amino acid product due to similar chemical properties. nih.gov | Requires additional and often complex purification steps, leading to material loss and increased time. sci-hub.se |
| Application-Specific Issues | In solid-phase peptide synthesis, the presence of these impurities can lead to the synthesis of incorrect peptide sequences. sci-hub.seresearchgate.net | Compromises the integrity and reliability of the synthesized peptides for research and therapeutic applications. |
Prospects for the Development of Innovative and High-Efficiency Synthetic Pathways for Fmoc-β-Ala-OSu
To address the limitations associated with Fmoc-OSu, research is moving towards the development of alternative and more efficient synthetic strategies. A primary prospect is the use of alternative Fmoc-donating reagents that are not prone to the Lossen rearrangement. For instance, Fmoc-Cl has been recommended as a substitute for Fmoc-OSu, as it has been shown not to convert to Fmoc-β-Ala-OH. sci-hub.se However, highly reactive reagents like Fmoc-Cl can sometimes lead to the formation of di- and tripeptide impurities. researchgate.net
More promising are oxime-based reagents. Fmoc-Amox and Fmoc-OASUD have been demonstrated to produce Fmoc-amino acids in high yields and purity, free from the β-alanine impurities associated with Fmoc-OSu. researchgate.net The increased stability of reagents like Fmoc-OASUD compared to Fmoc-OSu is a key factor in preventing the undesired rearrangement. researchgate.net Another proposed alternative is Fmoc-2-MBT (Fmoc-2-Mercaptobenzothiazole), which has been shown to avoid the formation of both β-alanine and dipeptide side products. ub.edu
Improving the synthesis of the precursor, Fmoc-β-Ala-OH, is also a focus. Efficient preparation of this compound can be achieved by reacting β-alanine with Fmoc-Cl under controlled basic conditions. guidechem.com While this does not directly address the issues with Fmoc-OSu, it provides a reliable source of the pure β-alanine derivative for applications where it is the desired building block.
Future synthetic pathways are likely to focus on reagents that offer a balance of high reactivity for efficient Fmoc protection while possessing a chemical structure that is inherently stable to the reaction conditions, thus preventing the formation of rearrangement-derived impurities.
Emerging Applications and Untapped Research Frontiers for Fmoc-β-Ala-OSu in Chemical Biology and Materials Science
The unique properties of the Fmoc group and the β-alanine structure are opening up new research avenues in chemical biology and materials science. A particularly promising area is the use of Fmoc-peptide conjugates for the self-assembly of nanomaterials. manchester.ac.ukacs.org The aromatic Fmoc moiety can induce the self-assembly of peptides into various nanostructures, such as hydrogels, through π-π stacking interactions. manchester.ac.uknih.gov These hydrogels have significant potential in biomedical applications, including 3D cell culture, tissue engineering, and controlled drug delivery. manchester.ac.ukacs.orgnih.gov The incorporation of β-alanine into these self-assembling systems can influence the morphology and mechanical properties of the resulting materials.
In chemical biology, Fmoc-β-Ala-OSu can be used as a linker or spacer in the design of bioactive probes and peptide mimetics. The β-amino acid structure provides greater conformational flexibility and increased resistance to enzymatic degradation compared to α-amino acids, which is advantageous for the development of more stable therapeutic peptides.
An untapped frontier lies in the surface modification of materials. Fmoc-β-Ala-OSu can be used to functionalize surfaces with peptides, altering their physicochemical properties for applications in biosensors, biocompatible coatings for medical implants, and matrices for immobilized enzyme catalysis. The ability of the succinimidyl ester to react with primary amines on a variety of surfaces makes this a versatile strategy.
Furthermore, the study of Fmoc-depsipeptides, where an amide bond is replaced by an ester bond, has shown that β-sheet-like hydrogen bonding is not essential for self-assembly and gelation. acs.orgnih.gov This opens up possibilities for designing novel self-assembling materials with tailored degradation profiles, where Fmoc-β-Ala-OSu could be a valuable component.
Facilitating High-Throughput and Automated Synthesis Methodologies Through Optimized Use of Fmoc-β-Ala-OSu
Automated solid-phase peptide synthesis (SPPS) has become a standard tool in research and drug discovery, enabling the rapid production of numerous peptides. beilstein-journals.orgfrontiersin.org The Fmoc/tBu protection strategy is widely used in these automated systems. beilstein-journals.orgfrontiersin.org However, the use of Fmoc-amino acid derivatives contaminated with β-alanine impurities, such as those that can arise from synthesis using Fmoc-OSu, can be particularly problematic in a high-throughput setting. sigmaaldrich.com The systematic incorporation of these impurities can lead to entire libraries of peptides with incorrect sequences, compromising the results of subsequent screening assays.
To facilitate the effective use of reagents like Fmoc-β-Ala-OSu in automated synthesis, stringent quality control of the building blocks is essential. sigmaaldrich.commerckmillipore.com This includes the use of highly sensitive analytical techniques, such as HPLC and mass spectrometry, to quantify the levels of β-alanyl impurities. merckmillipore.com Suppliers of Fmoc-amino acids are increasingly offering products with enhanced specifications, limiting these and other impurities to very low levels. merckmillipore.com
For high-throughput screening of one-bead-one-compound libraries, precise control over the chemistry is crucial. nih.gov The reaction conditions, including the diffusion of reagents into the resin beads, must be carefully optimized to ensure complete and correct coupling at each step. nih.gov The challenges associated with Fmoc-OSu, such as the potential for side reactions, necessitate the development of robust and optimized protocols for its use in automated platforms. This may include fine-tuning the reaction times, temperatures, and reagent concentrations to minimize impurity formation.
Future developments in this area will likely focus on the integration of real-time monitoring techniques into automated synthesizers to detect and potentially mitigate the formation of side products during the synthesis process.
Advancing Green Chemistry Principles in the Lifecycle of Fmoc-β-Ala-OSu Production and Application
The production and use of Fmoc-β-Ala-OSu, like many chemical processes, have an environmental footprint that can be reduced through the application of green chemistry principles. A major focus in the greening of peptide synthesis is the reduction and replacement of hazardous solvents. acs.orgacs.orgtandfonline.com Traditionally, solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are used in large quantities for SPPS. acs.orgtandfonline.com Research is actively exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and novel solvent mixtures like Cyrene with dimethyl carbonate. acs.orgacs.org
The development of aqueous SPPS is another significant step towards more sustainable peptide synthesis. nih.gov Performing the synthesis in water, often with a green co-solvent, dramatically reduces the reliance on hazardous organic solvents. nih.gov Furthermore, methods are being developed to recycle and reuse the aqueous waste from SPPS, contributing to a circular economy model. nih.gov
The synthesis of the Fmoc-amino acid itself can also be made greener. This includes using agro-waste derived solvent media for peptide bond formation, which avoids the need for chemical bases. nih.gov The entire lifecycle of Fmoc-β-Ala-OSu, from the synthesis of the β-alanine precursor to its final application, can be evaluated for sustainability. This includes considering the energy consumption of the processes, the atom economy of the reactions, and the biodegradability of the byproducts.
Future advancements will likely involve a holistic approach, integrating green solvent systems, energy-efficient reaction methodologies (such as microwave-assisted synthesis), and the use of renewable starting materials to minimize the environmental impact of producing and utilizing this important chemical compound.
Q & A
Q. What are the standard protocols for incorporating Fmoc-β-Ala-OSu into solid-phase peptide synthesis (SPPS)?
Fmoc-β-Ala-OSu is commonly used to introduce β-alanine residues during SPPS. The reagent reacts with free amine groups on the growing peptide chain under mild basic conditions (e.g., DIEA in DMF). Key steps include:
- Coupling : Dissolve Fmoc-β-Ala-OSu in DMF (2–4 equivalents relative to resin loading) and activate with 1–2 equivalents of HOBt or OxymaPure.
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF.
- Monitoring : Use Kaiser or TNBS tests to confirm coupling efficiency. Ensure rigorous anhydrous conditions to prevent hydrolysis of the active ester .
Q. How can impurities like Fmoc-β-Ala-OH be minimized during synthesis with Fmoc-β-Ala-OSu?
Fmoc-β-Ala-OH forms via hydrolysis or side reactions during Fmoc-OSu-mediated protections. To mitigate this:
- Optimize reaction time : Prolonged exposure to basic conditions increases hydrolysis; limit coupling to 30–60 minutes.
- Purify reagents : Pre-purify Fmoc-β-Ala-OSu via flash chromatography to remove pre-existing Fmoc-β-Ala-OH contaminants.
- Use scavengers : Add 1% (v/v) water-free acetic acid to quench residual base post-deprotection .
Q. What analytical techniques are essential for characterizing peptides synthesized with Fmoc-β-Ala-OSu?
Key methods include:
- HPLC : Reverse-phase HPLC (C18 column, gradient of 0.1% TFA in water/acetonitrile) to assess purity and identify byproducts.
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to verify β-alanine incorporation and detect stereochemical anomalies .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., Lossen rearrangement) impact the stability of Fmoc-β-Ala-OSu in peptide synthesis?
Fmoc-β-Ala-OSu undergoes Lossen rearrangement under basic conditions, forming reactive intermediates that degrade into Fmoc-β-Ala-OH. Computational studies (e.g., molecular dynamics simulations) reveal that steric hindrance and solvent polarity influence this process. To suppress rearrangement:
Q. What computational frameworks are effective for modeling Fmoc-β-Ala-OSu’s role in peptide self-assembly?
Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER can predict:
- Fibril formation : Analyze π-π stacking of Fmoc groups and hydrogen bonding patterns (e.g., polyproline II vs. β-sheet conformations).
- Solvent interactions : Simulate water accessibility to Fmoc moieties to explain amphiphilic aggregation observed in TEM. Pair simulations with experimental validation via WAXS (to match d-spacings) and FTIR (to confirm hydrogen bonding) .
Q. How should researchers resolve contradictions between experimental data and theoretical models of Fmoc-β-Ala-OSu-derived supramolecular structures?
Example: If TEM shows nanoscale fibers but MD simulations predict compact fibrils:
- Re-evaluate force fields : Adjust parameters for solvation effects or Fmoc group partial charges.
- Multi-scale modeling : Combine coarse-grained and all-atom simulations to bridge length/time gaps.
- Cross-validate with spectroscopy : Use CD to assess secondary structure and compare with simulation-derived spectra .
Methodological Best Practices
Q. What frameworks guide hypothesis formulation for studies involving Fmoc-β-Ala-OSu?
Apply the PICOT framework to structure research questions:
Q. How should researchers document and archive data for reproducibility in Fmoc-β-Ala-OSu studies?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Record solvent purity, reagent lot numbers, and humidity levels.
- Raw data storage : Upload HPLC chromatograms, MS spectra, and NMR FIDs to repositories like Zenodo.
- Code sharing : Publish MD simulation scripts on GitHub with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
